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Compound of Interest

Compound Name: Ibuprofen-Paracetamol

Cat. No.: B12721694 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

development of paracetamol-ibuprofen combination tablets using wet granulation techniques.

This document outlines formulation considerations, key process parameters, and evaluation

methods to guide the successful development of a robust solid dosage form.

Introduction
The combination of paracetamol (acetaminophen) and ibuprofen in a single tablet offers a

synergistic approach to pain and inflammation management. Wet granulation is a widely used

and effective method to overcome the poor flow and compressibility characteristics often

associated with these active pharmaceutical ingredients (APIs), particularly paracetamol.[1]

This process involves the agglomeration of powder particles using a granulating fluid to

produce granules with improved flowability, content uniformity, and compressibility, which are

essential for manufacturing high-quality tablets.[2][3]

Formulation Considerations
The selection of appropriate excipients is critical to the success of the wet granulation process

and the final tablet performance.

Table 1: Key Excipients and their Functions in Paracetamol-Ibuprofen Tablet Formulation
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Excipient Category Examples Function
Typical
Concentration
Range (% w/w)

Diluent/Filler

Lactose,

Microcrystalline

Cellulose (MCC)

To increase the bulk of

the tablet to a

practical size for

compression.

20 - 40

Binder

Starch Paste,

Polyvinylpyrrolidone

(PVP K30), Gelatin,

Hydroxypropyl

Methylcellulose

(HPMC)

To impart

cohesiveness to the

powder mixture and

form granules.

2 - 10

Disintegrant

Maize Starch, Sodium

Starch Glycolate,

Crospovidone

To facilitate the

breakup of the tablet

into smaller particles

in the gastrointestinal

tract.

5 - 15

Glidant Talc

To improve the flow of

granules from the

hopper to the die

cavity.

1 - 2

Lubricant Magnesium Stearate

To reduce friction

between the tablet

and the die wall during

ejection.

0.5 - 2

Wet Granulation Process Overview
High-shear mixing and fluid-bed granulation are two common techniques employed for the wet

granulation of paracetamol and ibuprofen.

High-Shear Granulation: This method involves the use of a high-speed impeller and chopper

to rapidly mix and granulate the powder blend. It is known for producing dense and uniform
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granules.

Fluid-Bed Granulation: In this technique, the powder blend is fluidized by a stream of heated

air while the granulating fluid is sprayed onto the powder bed. This method combines

granulation and drying in a single unit, offering process efficiency.[4]

The choice between these methods can influence the physical properties of the resulting

granules. High-shear granulation typically produces more spherical and denser granules with

better flow properties compared to the more irregular granules from fluid-bed granulation.[4][5]

Experimental Protocols
High-Shear Wet Granulation Protocol
This protocol provides a general procedure for the high-shear wet granulation of a batch of

paracetamol-ibuprofen tablets.

Materials:

Paracetamol

Ibuprofen

Lactose (Diluent)

Maize Starch (Intra-granular Disintegrant)

PVP K30 (Binder)

Purified Water (Granulating Fluid)

Maize Starch (Extra-granular Disintegrant)

Talc (Glidant)

Magnesium Stearate (Lubricant)

Equipment:
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High-Shear Mixer Granulator

Fluid Bed Dryer or Tray Dryer

Cone Mill or Oscillating Granulator

V-Blender or Bin Blender

Tablet Compression Machine

Procedure:

Sifting: Sift paracetamol, ibuprofen, lactose, and intra-granular maize starch through a

suitable mesh sieve (e.g., #40 mesh) to ensure particle size uniformity and remove lumps.

Dry Mixing: Transfer the sifted materials to the bowl of a high-shear mixer granulator and mix

for 5-10 minutes at a low impeller speed.

Binder Preparation: Prepare the binder solution by dissolving PVP K30 in purified water.

Wet Granulation: Start the impeller and chopper of the high-shear mixer at a low speed.

Gradually add the binder solution to the powder blend over 2-5 minutes. Continue mixing at

a higher impeller and chopper speed for an additional 3-5 minutes to form cohesive

granules. The endpoint can be determined by visual inspection or by monitoring the power

consumption of the mixer.

Drying: Transfer the wet granules to a fluid bed dryer or a tray dryer. Dry the granules at an

inlet air temperature of 50-60°C until the loss on drying (LOD) is within the specified limit

(typically 1-2%).

Milling: Mill the dried granules using a cone mill or an oscillating granulator fitted with a

suitable screen (e.g., 1.0 mm) to achieve a uniform particle size distribution.

Blending and Lubrication: Transfer the milled granules to a V-blender or bin blender. Add the

sifted extra-granular maize starch and talc and blend for 10-15 minutes. Finally, add the

sifted magnesium stearate and blend for an additional 3-5 minutes.
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Tablet Compression: Compress the final blend into tablets using a rotary tablet press with

appropriate tooling.

Quality Control Testing Protocols
a) Granule Evaluation:

Angle of Repose: Determine the flowability of the granules. An angle between 25-30°

indicates excellent flow, while 31-35° suggests good flow.[6]

Bulk and Tapped Density: Calculate Carr's Index and Hausner Ratio to assess the flowability

and compressibility of the granules. A Carr's Index of ≤10 and a Hausner Ratio of 1.00-1.11

indicate excellent flow.[7]

b) Tablet Evaluation:

Weight Variation: Weigh 20 tablets individually and calculate the average weight. The

individual weights should be within the pharmacopoeial limits of the average weight.

Hardness: Measure the crushing strength of at least 10 tablets using a hardness tester. A

typical range for immediate-release tablets is 5-8 kg/cm ².

Friability: Test a sample of tablets in a friability tester. The weight loss should be less than

1%.[8]

Disintegration Time: Determine the time taken for tablets to disintegrate in a specified

medium (e.g., water at 37±2°C). For immediate-release tablets, this is typically less than 15

minutes.[9]

Assay and Content Uniformity: Determine the amount of paracetamol and ibuprofen in the

tablets using a validated analytical method, such as High-Performance Liquid

Chromatography (HPLC).[9] The content should be within 90-110% of the label claim.

In Vitro Dissolution: Perform dissolution testing using a USP-II (paddle) apparatus. A

common dissolution medium is phosphate buffer (pH 7.2) at 37±0.5°C.[10] Samples are

withdrawn at specified time intervals and analyzed for drug release.
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Data Presentation
The following tables summarize typical quantitative data for paracetamol-ibuprofen granules

and tablets produced by wet granulation.

Table 2: Typical Properties of Paracetamol-Ibuprofen Granules

Parameter Formulation F1 Formulation F2 Acceptable Range

Angle of Repose (°) 28.6[8] 31.25[8]
25 - 35 (Good to

Excellent Flow)

Carr's Index (%) 16.66[8] 26.53[8]
≤ 25 (Good to Fair

Flow)

Hausner Ratio 1.20[8] 1.36[8]
≤ 1.34 (Good to Fair

Flow)

Table 3: Typical Properties of Paracetamol-Ibuprofen Tablets

Parameter Formulation F1 Formulation F2
Pharmacopoeial
Limit/Target

Hardness ( kg/cm ²) 6.21[8] 8.0[8] 5 - 8

Friability (%) 0.21[8] 0.22[8] < 1%

Disintegration Time

(min)

3.20 (Paracetamol

layer)[8]
-

< 15 minutes (for

immediate release)

Paracetamol Content

(%)
99.6 ± 0.28[11] - 90 - 110%

Ibuprofen Content (%) 101.75 ± 1.77[11] - 90 - 110%

Drug Release at 60

min (%)
~100%[9] - > 80%

Visualizations
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Experimental Workflow for High-Shear Wet Granulation
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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